molecular formula C13H13FN2S2 B14355627 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile CAS No. 94639-08-4

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile

Katalognummer: B14355627
CAS-Nummer: 94639-08-4
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: LJHMZUDSVIKHOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile is a heterocyclic compound that contains a dithiine ring, which is a six-membered ring with two sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable dithiine precursor in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-4-(4-chlorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    6-Amino-4-(4-bromophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its chlorine or bromine analogs .

Eigenschaften

CAS-Nummer

94639-08-4

Molekularformel

C13H13FN2S2

Molekulargewicht

280.4 g/mol

IUPAC-Name

6-amino-4-(4-fluorophenyl)-2,2-dimethyl-4H-1,3-dithiine-5-carbonitrile

InChI

InChI=1S/C13H13FN2S2/c1-13(2)17-11(10(7-15)12(16)18-13)8-3-5-9(14)6-4-8/h3-6,11H,16H2,1-2H3

InChI-Schlüssel

LJHMZUDSVIKHOW-UHFFFAOYSA-N

Kanonische SMILES

CC1(SC(C(=C(S1)N)C#N)C2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.